molecular formula C14H17NO4 B14056629 (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14056629
M. Wt: 263.29 g/mol
InChI Key: SGJQWHPTKJJRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound features a phenyl ring substituted with an amino group and an ethoxy-oxopropyl group, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can be achieved through a multi-step process. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-amino-3-(3-ethoxy-3-oxopropyl)benzaldehyde.

    Knoevenagel Condensation: This intermediate undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the desired acrylic acid derivative.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the ethoxy-oxopropyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbonyl group.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, while the amino group can form hydrogen bonds or ionic interactions with biological macromolecules.

Comparison with Similar Compounds

    (E)-3-(2-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (E)-3-(2-Amino-3-(3-propoxy-3-oxopropyl)phenyl)acrylic acid: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness: (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to the presence of the ethoxy-oxopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-[2-amino-3-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H17NO4/c1-2-19-13(18)9-7-11-5-3-4-10(14(11)15)6-8-12(16)17/h3-6,8H,2,7,9,15H2,1H3,(H,16,17)

InChI Key

SGJQWHPTKJJRPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C(=CC=C1)C=CC(=O)O)N

Origin of Product

United States

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